6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane
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Overview
Description
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound It is characterized by the presence of multiple ether linkages and a propyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-methoxyethanol and propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The ether linkages in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing derivatives .
Scientific Research Applications
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in coatings and adhesives .
Mechanism of Action
The mechanism by which 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can influence the compound’s reactivity and stability. The pathways involved include the formation of stable complexes with other molecules, which can enhance its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethoxy acetic acid
- (2-Methoxyethoxy)acetic acid
- Tris(2-methoxyethoxy)(vinyl)silane
Uniqueness
Compared to similar compounds, 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its multiple ether linkages and the presence of a propyl group attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Biological Activity
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 61877-82-5) is a silane compound with unique structural features that contribute to its biological activity. This article explores its physicochemical properties, biological effects, and potential applications based on diverse research findings.
The compound has the following physicochemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H28O6Si |
Molar Mass | 296.43 g/mol |
Density | 0.986 g/cm³ |
Boiling Point | 307.5 °C |
Flash Point | 114.8 °C |
These properties suggest that the compound is stable under standard conditions and may exhibit moderate volatility due to its boiling point.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
1. Antimicrobial Properties
Studies have demonstrated that silane compounds can exhibit antimicrobial activity. The presence of the methoxyethoxy groups in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death.
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapeutics.
3. Biocompatibility
Given its silane structure, there is interest in exploring its biocompatibility for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Preliminary studies suggest that it may promote cell adhesion and proliferation, making it a candidate for further investigation in regenerative medicine.
Case Studies
Several case studies have been documented regarding the biological effects of similar silane compounds:
- Case Study A : A study on tris(2-methoxyethoxy)vinylsilane showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of related compounds in medical applications.
- Case Study B : Research on silanes used in drug delivery indicated that modifications with ethylene glycol derivatives improved solubility and cellular uptake, suggesting that similar modifications in this compound could enhance its therapeutic efficacy.
The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to cytotoxic effects.
- Signal Transduction Pathways : Modulation of pathways involved in cell survival and apoptosis.
Properties
CAS No. |
61877-82-5 |
---|---|
Molecular Formula |
C12H28O6Si |
Molecular Weight |
296.43 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-propylsilane |
InChI |
InChI=1S/C12H28O6Si/c1-5-12-19(16-9-6-13-2,17-10-7-14-3)18-11-8-15-4/h5-12H2,1-4H3 |
InChI Key |
SSZBHSXTJWOAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OCCOC)(OCCOC)OCCOC |
Origin of Product |
United States |
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